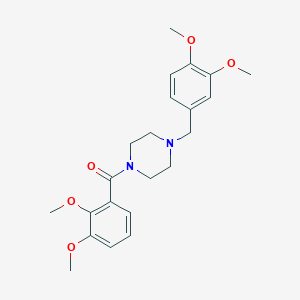![molecular formula C17H24ClN3O2 B247004 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone is not fully understood. However, several studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of various bacterial strains. Moreover, this compound has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone is its potential to act as a multi-target drug. It has been shown to exhibit activity against various targets involved in the pathogenesis of different diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
The potential applications of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone are vast, and several future directions can be explored. One of the future directions could be the development of new derivatives of this compound with improved solubility and efficacy. Moreover, the potential of this compound to act as a neuroprotective agent in various neurodegenerative diseases such as Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis can be further investigated. Furthermore, the antimicrobial activity of this compound can be explored for the development of new antibiotics.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone involves the reaction of 1-adamantanamine with 4-chloro-3-nitropyridazin-6-ol followed by reduction of the nitro group with iron powder and hydrochloric acid. The resulting compound is then treated with 3-chloropropan-1-ol to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to exhibit antimicrobial activity against various bacterial strains. Moreover, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
Molekularformel |
C17H24ClN3O2 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
InChI-Schlüssel |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)







![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
